N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 3,5-dimethylphenoxy group. The benzimidazole scaffold is notable for its pharmacological relevance, often associated with antimicrobial, antiviral, and enzyme-inhibitory activities . The 3,5-dimethylphenoxy substituent may enhance lipophilicity and influence binding interactions with biological targets, such as proteases or receptors.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-9-14(2)11-15(10-13)24-12-19(23)20-8-7-18-21-16-5-3-4-6-17(16)22-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGQKSVVWQBBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole or phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide, have shown significant antimicrobial properties. Research indicates that compounds with benzimidazole scaffolds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain benzimidazole derivatives demonstrated potent antibacterial effects at low concentrations, suggesting their potential use as antimicrobial agents in clinical settings .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, some derivatives exhibited a notable reduction in edema and inflammation comparable to standard anti-inflammatory drugs like indomethacin .
1.3 Analgesic Properties
Research has indicated that this compound may possess analgesic properties. A comparative study showed that certain benzimidazole compounds reduced pain responses in animal models more effectively than traditional analgesics such as aspirin .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzimidazole-Based Acetamides
- Compound 2 (): N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide Key Differences: Replaces the ethyl linker with a thioacetamide group and introduces a 3,5-dimethylbenzyl substituent on the benzimidazole nitrogen. Comparison: The thioether linkage in Compound 2 may reduce metabolic stability compared to the target compound’s ethyl-acetamide bridge.
- Compound 1093679-87-8 (): 1-(2-Chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one hydrochloride Key Differences: Incorporates a 2,6-dimethylphenoxy group (vs. 3,5-dimethyl) and a pyrrolidinone ring. Implications: The ortho-dimethyl substitution (2,6-) may sterically hinder interactions compared to the meta-substituted (3,5-) phenoxy group in the target compound .
Phenoxy-Acetamide Derivatives with Alternate Heterocycles
- N-(1,3-Benzothiazol-2-yl)acetamide (): Key Differences: Replaces benzimidazole with benzothiazole, a sulfur-containing heterocycle.
- Compound (): 2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide Key Differences: Substitutes benzimidazole with benzoxazole (oxygen instead of nitrogen in the heterocycle). Implications: Benzoxazoles are less basic than benzimidazoles, which could reduce interactions with acidic biological targets .
Peptide-Mimetic Acetamides ()
- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Key Differences: Integrates a chiral hydroxyaminohexane backbone, likely designed for protease or receptor targeting. Activity: Such structures are common in HIV protease inhibitors, highlighting the role of stereochemistry in biological activity .
Comparative Data Table
Research Findings and Implications
- Elastase Inhibition : Compounds with benzimidazole-thioacetamide motifs (e.g., ) show potent activity, suggesting that the target compound’s acetamide linkage may require optimization for similar efficacy .
- Substituent Positioning: Meta-substituted phenoxy groups (3,5-dimethyl) generally offer better steric compatibility with enzyme active sites compared to ortho-substituted analogs (2,6-dimethyl) .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
This structure features a benzimidazole moiety, which is known for various biological activities including antimicrobial and anticancer properties. The presence of the acetamide and phenoxy groups further enhances its pharmacological profile.
1. Antimicrobial Activity
Benzimidazole derivatives are well-documented for their antibacterial and antifungal properties. Research indicates that compounds containing the benzimidazole structure exhibit activity against a range of pathogens. For instance, studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
2. Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) . The mechanism involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and repair.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzimidazole-containing compounds. In models of oxidative stress-induced neuroinflammation, such derivatives have been shown to mitigate neuronal damage by reducing oxidative stress markers and inflammatory cytokines . This suggests a potential application in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzimidazole ring can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA topoisomerases and various kinases involved in cell proliferation.
- Antioxidant Activity : The phenoxy group potentially contributes to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In a model of ethanol-induced neurodegeneration, treatment with this compound resulted in decreased levels of TNF-α and COX-2, indicating reduced neuroinflammation. Behavioral assessments also showed improved memory function in treated animals compared to controls .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
